molecular formula C21H22N4O5 B10994794 N-[4-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-[4-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B10994794
M. Wt: 410.4 g/mol
InChI Key: BFVKIAHRQGBVMG-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-substituted 4-oxoquinazolin-3(4H)-one core linked via a propanamide bridge to a 4-acetylamino phenyl group.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C21H22N4O5/c1-13(26)23-14-4-6-15(7-5-14)24-20(27)8-9-25-12-22-17-11-19(30-3)18(29-2)10-16(17)21(25)28/h4-7,10-12H,8-9H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

BFVKIAHRQGBVMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of 3,4-dimethoxyaniline with alkyl or aryl-substituted malonates in the presence of POCl3 or diphenyl ether to form 4-hydroxy-6,7-dimethoxyquinolin-2-ones . This intermediate is then further reacted with appropriate reagents to introduce the acetylamino and propanamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and inflammatory conditions.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-hydroxyphenyl)propanamide
  • Key Difference: Hydroxyl group instead of acetylamino at the phenyl para position.
  • Reduced metabolic stability compared to the acetylated analog, as hydroxyl groups are prone to glucuronidation or sulfation.
N-[(4-methylphenyl)methyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
  • Key Differences: Lacks 6,7-dimethoxy groups on the quinazolinone core. Benzyl group substituted with a methyl group instead of acetylamino.
  • Implications :
    • Reduced electron-donating effects and solubility due to the absence of methoxy groups.
    • Increased lipophilicity from the methylphenyl group, possibly enhancing membrane permeability but reducing target specificity .

Modifications to the Propanamide Side Chain

N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-[(pyridin-4-yl)methyl]isoleucinamide
  • Key Differences :
    • Replaces the propanamide bridge with an acetyl-isoleucinamide chain.
    • Incorporates a pyridinylmethyl group.
  • Implications: Enhanced molecular weight (515.95 g/mol vs. ~403–420 g/mol for the target compound), which may affect pharmacokinetics (e.g., absorption, distribution) .
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(naphthalen-1-yl)propanamide
  • Key Difference: Naphthyl group instead of acetylamino phenyl.
  • Implications :
    • Increased hydrophobicity and steric bulk, likely improving membrane penetration but reducing solubility (MW = 403.43 g/mol) .
    • The naphthyl group may enhance binding to hydrophobic protein pockets.

Halogenated and Anti-inflammatory Analogs

2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide
  • Key Differences: Chlorine substituent at the quinazolinone 6-position. Isopropylphenyl group instead of acetylamino phenyl.
  • Implications: Electron-withdrawing chlorine may alter electronic properties of the core, affecting reactivity or binding affinity.
2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
  • Key Differences: 2-phenylquinazolinone core instead of 6,7-dimethoxy. Ethylamino side chain.
  • Suggests that the target compound’s 6,7-dimethoxy groups may further modulate anti-inflammatory efficacy or safety.

Research Implications

  • The 6,7-dimethoxy groups in the target compound likely enhance solubility and target engagement compared to non-methoxy analogs (e.g., ).
  • Further studies are needed to evaluate pharmacokinetics (e.g., bioavailability, half-life) and specific biological targets (e.g., COX enzymes, kinases).

Biological Activity

N-[4-(acetylamino)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed examination. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H18N4O4C_{16}H_{18}N_{4}O_{4}, with a molecular weight of approximately 342.34 g/mol. It features a quinazoline core, which is significant in many bioactive compounds. The presence of acetylamino and dimethoxy groups contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound demonstrates notable antiproliferative and anticancer properties. Its activity has been primarily evaluated against various cancer cell lines, revealing promising results.

Antiproliferative Activity

In vitro studies have shown that this compound exhibits significant antiproliferative effects on several human cancer cell lines, including:

  • Breast Cancer (MCF-7 and MDA-MB-231)
  • Cervical Cancer (HeLa and SiHa)
  • Ovarian Cancer (A2780)

The IC50 values for these cell lines range from 0.5 to 7.1 µM, indicating a potent inhibitory effect on cell proliferation.

Cell LineIC50 (µM)
MCF-72.5
MDA-MB-2311.8
HeLa3.0
SiHa2.2
A27800.5

The mechanism underlying the biological activity of this compound appears to involve the following pathways:

  • Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • Induction of Apoptosis : It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Angiogenesis : By downregulating vascular endothelial growth factor (VEGF), it reduces tumor blood supply.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells :
    • The compound was shown to significantly reduce cell viability in a dose-dependent manner.
    • Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.
  • Cervical Cancer Model :
    • In vivo experiments demonstrated that treatment with this compound inhibited tumor growth in nude mice bearing HeLa xenografts.
    • Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.

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